3-Amino-4-(trifluoromethyl)phenylboronic acid
Description
Chemical Structure and Properties 3-Amino-4-(trifluoromethyl)phenylboronic acid (CAS: 2377607-83-3) is a boronic acid derivative with a phenyl ring substituted by an amino (-NH₂) group at position 3 and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₇H₇BF₃NO₂, and it has a molecular weight of 204.94 g/mol .
The amino group introduces hydrogen-bonding capability and basicity, while the trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the boronic acid's acidity and influencing its electronic profile. This combination makes the compound a versatile intermediate in Suzuki-Miyaura couplings, a cornerstone reaction in organic synthesis .
Properties
IUPAC Name |
[3-amino-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)5-2-1-4(8(13)14)3-6(5)12/h1-3,13-14H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKVYWFCPSPOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the meta position. This is followed by reduction to convert the nitro group to an amino group, yielding 3-amino-4-(trifluoromethyl)aniline.
Borylation: The amino-substituted aniline is then subjected to a borylation reaction, often using a palladium-catalyzed process such as the Miyaura borylation. This involves the reaction of the aniline with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 3-Amino-4-(trifluoromethyl)phenylboronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and high-throughput catalytic systems
Biological Activity
3-Amino-4-(trifluoromethyl)phenylboronic acid (TFPBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential applications in cancer therapy and antimicrobial treatments. This article reviews the current understanding of the biological activity of TFPBA, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
TFPBA is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane penetration. The amino group facilitates the formation of hydrogen bonds with target proteins, while the boronic acid moiety can interact with diols and other biomolecules, influencing enzyme activity and receptor function. The unique structure of TFPBA positions it as a promising candidate for drug design, particularly in targeting specific enzymes involved in disease processes.
In Vitro Studies
Recent studies have highlighted the antiproliferative effects of TFPBA against various cancer cell lines. For instance, TFPBA derivatives were evaluated for their activity against prostate cancer cell lines such as LAPC-4 and PC-3. The results indicated that certain modifications to the TFPBA structure significantly enhanced its anticancer properties. Notably, compounds with halogen substitutions exhibited increased activity compared to their non-substituted counterparts .
Table 1: Antiproliferative Activity of TFPBA Derivatives
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| TFPBA Derivative A | LAPC-4 | 5.2 | High selectivity |
| TFPBA Derivative B | PC-3 | 8.7 | Moderate activity |
| TFPBA Original | LAPC-4 | 10.5 | Baseline for comparison |
Mechanism Insights
The mechanism by which TFPBA exerts its anticancer effects appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle proteins such as proliferating cell nuclear antigen (PCNA). In particular, studies have shown that TFPBA can lead to increased levels of cleaved caspase-9, indicating activation of the intrinsic apoptotic pathway .
Antimicrobial Activity
TFPBA has also been investigated for its antimicrobial properties. In vitro assays demonstrated that it exhibits significant activity against a range of bacteria and fungi. For example, it showed notable effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of established antifungal agents like amphotericin B .
Table 2: Antimicrobial Activity of TFPBA
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Escherichia coli | 25 | More effective than control |
| Candida albicans | 50 | Comparable to amphotericin B |
| Aspergillus niger | 30 | Moderate activity |
Case Studies
Several case studies have illustrated the potential clinical applications of TFPBA:
- Prostate Cancer Treatment : A study involving prostate cancer cell lines revealed that TFPBA derivatives could selectively inhibit tumor growth while sparing normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Applications : Research demonstrated that TFPBA not only inhibits bacterial growth but also disrupts biofilm formation in pathogenic strains, indicating its potential utility in treating chronic infections .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- 3-Amino-4-(trifluoromethyl)phenylboronic acid serves as a crucial building block in the synthesis of fluorinated compounds. Its trifluoromethyl group enhances the stability and reactivity of the resulting products, making it valuable in developing novel materials and pharmaceuticals.
Suzuki-Miyaura Coupling Reactions
- The compound is often utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is particularly useful in creating complex aryl compounds that are pivotal in drug discovery .
Biological Applications
Antimicrobial Activity
- Research indicates that derivatives of phenylboronic acids exhibit antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Bacillus cereus, suggesting potential applications in developing new antibacterial agents .
Cancer Therapy
- 3-Amino-4-(trifluoromethyl)phenylboronic acid has been investigated for its potential role in cancer treatment. It has been shown to interact with androgen receptors and may serve as a bioisostere for nitro-containing drugs like flutamide. In vitro studies demonstrated its ability to inhibit the proliferation of prostate cancer cell lines, indicating its promise as an antiandrogen agent .
Case Studies and Research Findings
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
Boronic acids are central to Suzuki–Miyaura coupling, forming carbon–carbon bonds via palladium-catalyzed reactions with aryl halides. While 3-Amino-4-(trifluoromethyl)phenylboronic acid is not explicitly studied, analogous compounds (e.g., 4-Amino-3-(trifluoromethyl)phenylboronic acid) highlight:
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Reactivity : Electron-withdrawing trifluoromethyl groups enhance electrophilicity, accelerating transmetalation steps.
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Substituent Effects : The amino group’s position (para vs. meta) influences regioselectivity and coupling efficiency.
Example Reaction Pathway :
| Component | Role | Conditions |
|---|---|---|
| Aryl halide (e.g., bromobenzene) | Electrophilic partner | Pd(PPh₃)₄ (catalyst), base (e.g., Cs₂CO₃), solvent (DMF or dioxane) |
| 3-Amino-4-(trifluoromethyl)phenylboronic acid | Nucleophilic boronic acid | Room temperature to 80°C, inert atmosphere |
Key Challenges :
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Steric hindrance from the trifluoromethyl group may reduce coupling yields compared to less bulky analogs.
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Amino groups require protection (e.g., Boc) to prevent side reactions during catalysis .
Nucleophilic Substitution Reactions
The boronic acid group can act as a leaving group in presence of strong nucleophiles. For example:
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Amination : Reaction with amines under basic conditions to form aryl amines.
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Halogenation : Exchange with halides (e.g., Cl⁻, Br⁻) in acidic media.
Hypothetical Reaction :
(Ar = 3-amino-4-(trifluoromethyl)phenyl)
Limitations :
-
No direct studies confirm this pathway for the target compound. Data from 3-(trifluoromethyl)phenylboronic acid suggest moderate yields (~60–70%) for similar substitutions.
Oxidation:
Boronic acids oxidize to phenols under oxidative conditions (e.g., H₂O₂, NaIO₄). For the target compound:
Expected Outcome :
-
The trifluoromethyl group stabilizes the intermediate, potentially increasing reaction rate.
Reduction:
The amino group may undergo reduction (e.g., with LiAlH₄) to form secondary amines, though no experimental data exists for this specific substrate.
Complexation with Biomolecules
Boronic acids form reversible covalent bonds with diols (e.g., sugars) and serine residues in enzymes. For 3-Amino-4-(trifluoromethyl)phenylboronic acid :
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Proteasome Inhibition : Analogous compounds inhibit proteasomes via boronate–threonine interactions.
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Fluorescent Probes : Amino groups enable conjugation with fluorophores for cellular imaging (hypothetical application).
Synthetic Challenges and Gaps
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Positional Isomerism : Reactivity differences between 3-amino-4-CF₃ and 4-amino-3-CF₃ isomers are unstudied.
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Stability : Amino groups may decompose under harsh conditions (e.g., high-temperature couplings).
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Scalability : Industrial methods (e.g., continuous flow reactors) are untested for this compound.
Recommended Research Directions
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Comparative Coupling Studies : Screen coupling efficiency vs. isomers (e.g., 2-amino-4-CF₃).
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Protection-Deprotection Strategies : Optimize amino group protection to enhance reaction scope.
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Biological Activity Screening : Evaluate kinase/protease inhibition potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
- Structure : Fluorine at position 2, trifluoromethyl at position 5.
- However, the lack of an amino group limits hydrogen-bonding interactions .
- Applications : Used in organic electronics due to its stability and planar structure .
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid
- Structure : Chlorine at position 3, trifluoromethoxy (-OCF₃) at position 4.
- Reactivity: The chloro group is a stronger electron-withdrawing substituent than amino, increasing boronic acid acidity.
4-Amino-3-fluorophenylboronic Acid Hydrochloride
- Structure: Amino at position 4, fluorine at position 3.
- Reactivity: The amino group’s position (para to boron) may reduce intramolecular interactions compared to the target compound’s ortho-amino configuration. Protonation of the amino group (as hydrochloride) alters solubility and reactivity .
Substituent Number and Type
2,4-Bis(trifluoromethyl)phenylboronic Acid
- Structure : Two -CF₃ groups at positions 2 and 4.
- Reactivity: Enhanced electron-withdrawing effects increase boronic acid acidity, favoring transmetalation in Suzuki reactions. However, steric hindrance from two -CF₃ groups may reduce coupling efficiency compared to mono-substituted analogs .
- Cost : Priced at ¥14,500/5g (97% purity), reflecting higher synthesis complexity .
2-Bromo-5-(trifluoromethyl)phenylboronic Acid
- Structure : Bromine at position 2, -CF₃ at position 5.
- Reactivity : Bromine acts as a leaving group, enabling sequential functionalization (e.g., via Ullmann or Buchwald-Hartwig reactions). This dual functionality is absent in the target compound .
- Cost : Significantly higher (¥45,000/5g) due to bromine’s incorporation .
Functional Group Comparisons
Key Research Findings
Reactivity in Cross-Coupling Reactions
- The trifluoromethyl group in 3-Amino-4-(trifluoromethyl)phenylboronic acid enhances electrophilicity at the boron center, improving reaction rates in Suzuki-Miyaura couplings compared to non-fluorinated analogs .
- The amino group can act as a directing group in C-H functionalization or participate in hydrogen bonding, influencing regioselectivity in multi-step syntheses .
Stability and Handling
- Compounds with -CF₃ groups (e.g., 2,4-bis(trifluoromethyl)phenylboronic acid) often require cold storage (0–6°C) to prevent decomposition, whereas amino-substituted analogs may need protection from moisture due to hygroscopicity .
Cost and Availability
- Bromine-containing analogs (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) are 3–5× more expensive than the target compound, reflecting halogenation challenges .
Q & A
How can the synthesis of 3-amino-4-(trifluoromethyl)phenylboronic acid be optimized for high yield and purity?
Answer:
Synthesis typically involves palladium-catalyzed cross-coupling or direct functionalization of pre-substituted phenylboronic acids. Key steps include:
- Substrate Preparation : Start with trifluoromethyl-aniline derivatives to introduce the amino group at the meta position relative to the boronic acid (C7H7BF3NO2) .
- Borylation : Use Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) under anhydrous conditions to minimize hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
How do the amino and trifluoromethyl substituents influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?
Answer:
The amino group enhances electron density at the para position, accelerating transmetallation but increasing susceptibility to oxidation. The trifluoromethyl group is electron-withdrawing, stabilizing the boronate intermediate but potentially reducing coupling efficiency.
- Experimental Design : Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and base (K₂CO₃ vs. CsF) to balance reactivity .
- Contradiction Note : Some studies report lower yields with electron-withdrawing groups, but using polar aprotic solvents (DMF) at 80°C can mitigate this .
What strategies mitigate stability issues of 3-amino-4-(trifluoromethyl)phenylboronic acid in aqueous solutions?
Answer:
- pH Control : Maintain solutions at pH 6–8 to prevent boronic acid dehydration. Use phosphate buffers for stability .
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to avoid photodegradation .
- Lyophilization : Lyophilize the compound with cryoprotectants (trehalose) for long-term storage .
Which analytical techniques are critical for characterizing this compound and its synthetic intermediates?
Answer:
- NMR : ¹¹B NMR (δ ~30 ppm confirms boronic acid; shifts indicate adduct formation) .
- MS : HRMS (ESI+) for molecular ion [M+H]+ at m/z 204.05 (C7H8BF3NO2+) .
- XRD : Resolve crystal structure to confirm regiochemistry (amino at C3, CF3 at C4) .
How can conflicting reports on this compound’s proteasome inhibitory activity be reconciled?
Answer:
Discrepancies arise from assay conditions (e.g., cell permeability vs. in vitro activity).
- Methodology : Compare IC₅₀ values in cell-free assays (purified 20S proteasome) vs. cellular models (HeLa cells). Adjust for boronic acid’s pH-dependent membrane penetration .
- SAR Insight : The trifluoromethyl group enhances lipophilicity, but the amino group’s basicity may reduce cellular uptake in neutral media .
What computational approaches predict the binding modes of this compound with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina with serine protease structures (e.g., chymotrypsin-like proteasome subunit). The boronic acid forms a reversible tetrahedral adduct with catalytic Thr1 .
- MD Simulations : Analyze stability of boronate-enzyme complexes in explicit solvent (TIP3P water model) over 100 ns trajectories .
How does this compound compare to 4-(trifluoromethyl)phenylboronic acid in catalytic dehydrative amidation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
